5-Fluoro-2,3-dihydroxybenzoyl chloride 5-Fluoro-2,3-dihydroxybenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 119735-31-8
VCID: VC0038639
InChI: InChI=1S/C7H4ClFO3/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2,10-11H
SMILES: C1=C(C=C(C(=C1O)O)C(=O)Cl)F
Molecular Formula: C7H4ClFO3
Molecular Weight: 190.554

5-Fluoro-2,3-dihydroxybenzoyl chloride

CAS No.: 119735-31-8

Cat. No.: VC0038639

Molecular Formula: C7H4ClFO3

Molecular Weight: 190.554

* For research use only. Not for human or veterinary use.

5-Fluoro-2,3-dihydroxybenzoyl chloride - 119735-31-8

Specification

CAS No. 119735-31-8
Molecular Formula C7H4ClFO3
Molecular Weight 190.554
IUPAC Name 5-fluoro-2,3-dihydroxybenzoyl chloride
Standard InChI InChI=1S/C7H4ClFO3/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2,10-11H
Standard InChI Key YGVNWNNJCQJGPT-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1O)O)C(=O)Cl)F

Introduction

Chemical Identity and Physical Properties

5-Fluoro-2,3-dihydroxybenzoyl chloride is a substituted benzoyl chloride featuring a fluorine atom at the 5-position and two hydroxyl groups at the 2- and 3-positions of the benzene ring. The presence of these functional groups creates a unique electronic environment that influences its reactivity and applications.

Basic Identification Data

The compound has somewhat inconsistent identification in chemical databases, with multiple CAS numbers being associated with it:

PropertyValue
IUPAC Name5-fluoro-2,3-dihydroxybenzoyl chloride
Molecular FormulaC₇H₄ClFO₃
Molecular Weight190.556 g/mol
CAS Number119735-31-8 or 1702676-05-8
Exact Mass189.983
PSA (Polar Surface Area)57.53
LogP1.6159

The existence of multiple CAS numbers (119735-31-8 from Chemsrc and 1702676-05-8 from Parchem) suggests potential database inconsistencies or regional registration differences .

Structural Characteristics

5-Fluoro-2,3-dihydroxybenzoyl chloride contains several key functional groups that define its chemical behavior:

  • A benzoyl chloride group (C(=O)Cl) that makes it highly reactive toward nucleophiles

  • Two adjacent hydroxyl groups (at positions 2 and 3) that can participate in hydrogen bonding and chelation

  • A fluorine substituent at position 5 that affects the electron distribution of the aromatic ring

The presence of these functional groups creates a compound with both electrophilic and potentially metal-coordinating properties.

Physicochemical Properties

The physicochemical properties of 5-Fluoro-2,3-dihydroxybenzoyl chloride are critically important for understanding its behavior in various chemical processes and applications.

Solubility and Stability

While specific experimental data on solubility is limited in the available literature, predictions based on structure suggest:

PropertyExpected Characteristics
Water SolubilityPoor due to the hydrophobic nature of the benzoyl chloride moiety
Organic Solvent SolubilityGood solubility in polar aprotic solvents (e.g., dichloromethane, acetone)
StabilitySusceptible to hydrolysis in presence of moisture

The compound's LogP value of 1.6159 indicates moderate lipophilicity, consistent with its expected solubility profile .

Reactivity Profile

Based on its structural features, 5-Fluoro-2,3-dihydroxybenzoyl chloride is expected to exhibit the following reactivity patterns:

  • High reactivity toward nucleophiles via the acyl chloride group

  • Potential for coordination chemistry through the adjacent hydroxyl groups

  • Modified electronic properties of the aromatic ring due to the fluorine substituent

Synthesis Methods

The synthesis of 5-Fluoro-2,3-dihydroxybenzoyl chloride typically follows routes similar to those used for related benzoyl chlorides.

Synthetic Challenges

The synthesis of this compound presents several challenges:

  • The presence of reactive hydroxyl groups that may interfere with the chlorination reaction

  • Potential regioselectivity issues in introducing the fluorine substituent

  • Moisture sensitivity of the product requiring anhydrous reaction conditions

Hazard TypeExpected LevelConsiderations
CorrosivityHighAcyl chlorides are moisture-sensitive and can release HCl
Skin/Eye IrritationHighMay cause chemical burns upon contact
Inhalation HazardModeratePotential respiratory irritant
EnvironmentalModerateMay be harmful to aquatic organisms

Structural Relationships and Isomers

Understanding the relationship between 5-Fluoro-2,3-dihydroxybenzoyl chloride and related compounds provides valuable context for its chemical behavior.

Related Compounds

Several structurally related compounds are worth noting:

  • 3-Fluoro-4,5-dihydroxybenzoyl chloride (CAS: 119735-22-7) - A positional isomer with different arrangement of the fluorine and hydroxyl groups

  • 2,3-dihydroxybenzoyl Chloride (CAS: 66168-85-2) - The non-fluorinated analog

  • 5-Chloro-2-fluorobenzoyl chloride (CAS: 394-29-6) - A related dihalogenated derivative with different substitution pattern

These structural relationships highlight the diversity of substituted benzoyl chlorides and their potential for specialized applications.

Analytical Characterization

Proper identification and characterization of 5-Fluoro-2,3-dihydroxybenzoyl chloride is essential for research and quality control purposes.

Analytical TechniqueExpected Key Features
¹H NMRAromatic protons with distinct coupling patterns due to F-substitution
¹³C NMRCarbonyl carbon signal (~170 ppm), aromatic carbon signals with C-F coupling
¹⁹F NMRSingle fluorine signal with characteristic coupling to aromatic protons
IRStrong C=O stretching (~1770 cm⁻¹), O-H stretching (~3400 cm⁻¹), C-F stretching (~1200-1400 cm⁻¹)

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